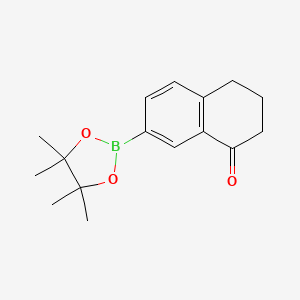
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This group can be attached to various aromatic and heteroaromatic rings to form boronic esters, which are key intermediates in these reactions .
Molecular Structure Analysis
The tetramethyl-1,3,2-dioxaborolan-2-yl group consists of a boron atom bonded to two oxygen atoms and a carbon atom, forming a five-membered ring. The carbon atom is part of a methyl group, and there are also three other methyl groups attached to the boron atom .Chemical Reactions Analysis
In Suzuki-Miyaura cross-coupling reactions, boronic esters react with aryl halides or vinyl halides to form new carbon-carbon bonds . The reaction is catalyzed by a palladium compound and a base is also required .Physical and Chemical Properties Analysis
Boronic esters are generally stable compounds that can be stored for long periods. They are usually solids and their melting points can vary widely depending on the structure .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
A derivative of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one has been used in the development of new syntheses for biologically active compounds. For instance, Büttner et al. (2007) discussed the synthesis of disila-bexarotene, a retinoid agonist, using a building block related to this chemical (Büttner, Nätscher, Burschka, & Tacke, 2007).
Characterization and Crystal Structure Analysis
The characterization and structural analysis of derivatives of this compound have been a significant area of study. Liao et al. (2022) conducted a study on a related compound, focusing on its structural confirmation through spectroscopic methods and X-ray diffraction, which is essential for understanding its properties and potential applications (Liao, Liu, Wang, & Zhou, 2022).
Conformational and Physicochemical Properties
Understanding the conformational and physicochemical properties of these compounds is vital for their application in scientific research. Huang et al. (2021) explored the molecular structure of related compounds using density functional theory (DFT) and X-ray diffraction. Their study provided insights into the molecular electrostatic potential and frontier molecular orbitals, offering valuable information for future applications (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Fluorescence Probes for Hydrogen Peroxide Detection
In the field of biochemistry, derivatives of this compound have been used in the synthesis of fluorescence probes for detecting hydrogen peroxide, an important biological molecule. Lampard et al. (2018) developed a series of boronate ester fluorescence probes incorporating a derivative of this compound, demonstrating its utility in biochemical analysis (Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, & James, 2018).
Electronic Materials and Polymer Synthesis
This compound and its derivatives also find applications in the synthesis of electronic materials and polymers. For instance, Ranger et al. (1997) discussed the synthesis of polyfluorenes, showcasing the use of such compounds in the development of materials with unique photophysical and electrical properties (Ranger, Rondeau, & Leclerc, 1997).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BO3/c1-15(2)16(3,4)20-17(19-15)12-9-8-11-6-5-7-14(18)13(11)10-12/h8-10H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHJJWURTJEGGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCCC3=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol](/img/structure/B2436670.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2436671.png)
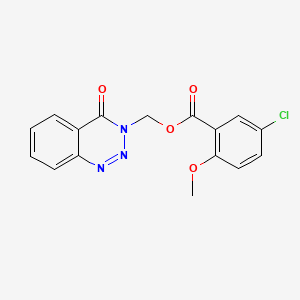
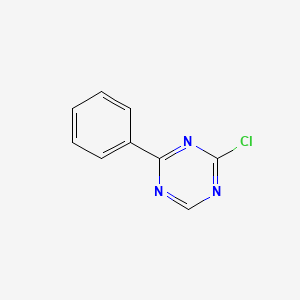

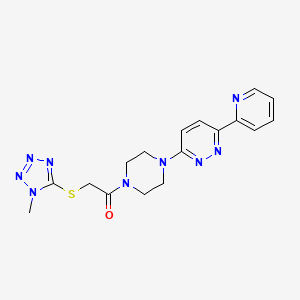
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2436682.png)
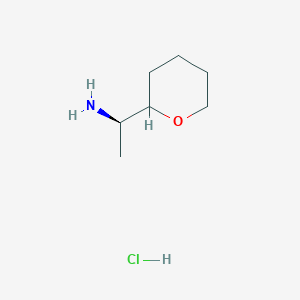
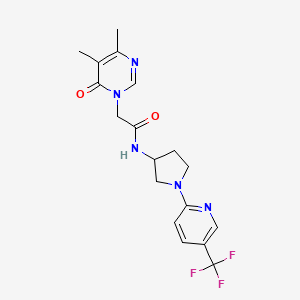
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2436686.png)

![2-(benzo[d]isoxazol-3-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2436688.png)

![3-{3-[Cyano(3-ethylphenyl)amino]propyl}imidazolidine-2,4-dione](/img/structure/B2436692.png)
